molecular formula C19H15Cl2NO2 B13955349 Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate CAS No. 126334-85-8

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Cat. No.: B13955349
CAS No.: 126334-85-8
M. Wt: 360.2 g/mol
InChI Key: GJLCBUACDUOGPT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with chloro, chloromethyl, and phenyl groups, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes in a one-pot, three-step synthesis . This method is favored for its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, chloromethyl, and phenyl groups makes it a versatile intermediate for further functionalization and application in various fields.

Properties

CAS No.

126334-85-8

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H15Cl2NO2/c1-2-24-19(23)18-16(11-20)22-15-9-8-13(21)10-14(15)17(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

GJLCBUACDUOGPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1CCl)C3=CC=CC=C3

Origin of Product

United States

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